molecular formula C8H8N4S B1616781 1-o-Tolyl-1H-tetrazole-5-thiol CAS No. 53662-42-3

1-o-Tolyl-1H-tetrazole-5-thiol

Cat. No.: B1616781
CAS No.: 53662-42-3
M. Wt: 192.24 g/mol
InChI Key: SGOYHQDJHZXSNP-UHFFFAOYSA-N
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Description

1-o-Tolyl-1H-tetrazole-5-thiol is a useful research compound. Its molecular formula is C8H8N4S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Regioselective Hydroamination of Styrenes

1-o-Tolyl-1H-tetrazole-5-thiol has been utilized in the regioselective formal hydroamination of styrenes, employing catalytic amounts of Ga(OTf)3. This process facilitates the formation of tetrazolothione moieties through a Markovnikov-selective mechanism, highlighting an atom-economical approach in organic synthesis (Savolainen, Han, & Wu, 2014).

Corrosion Inhibition

The compound exhibits significant inhibitory effects on aluminum corrosion in acidic solutions, showcasing its potential as a corrosion inhibitor. Through weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy studies, it was found that this compound enhances the charge transfer resistance and reduces the double layer capacitance, acting primarily as a cathodic-type inhibitor (Khaled, Khaled, & Al‐qahtani, 2009).

Solar Cell Applications

In the realm of renewable energy, this compound-based compounds have been applied in dye-sensitized solar cells (DSCs), particularly in the development of thiolate/disulfide ionic liquid electrolytes. These electrolytes exhibit low viscosity and are conducive to improved photovoltaic performance, underscoring the material's versatility in enhancing solar cell efficiency (Tian et al., 2011).

Antibacterial Evaluation

Research on this compound derivatives has demonstrated their potential in antibacterial applications. Novel derivatives synthesized from this compound have been tested against bacteria such as E. Coli and Staphylococcus aureus, with several showing high inhibition activity. This suggests the compound's utility in the development of new antibacterial agents (Mekky & Thamir, 2019).

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Biochemical Pathways

Tetrazoles, including 5-substituted 1h-tetrazoles, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . This suggests that 1-o-Tolyl-1H-tetrazole-5-thiol may influence pathways where carboxylic acids play a role.

Properties

IUPAC Name

1-(2-methylphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-6-4-2-3-5-7(6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOYHQDJHZXSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359191
Record name 1-o-Tolyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53662-42-3
Record name 1-o-Tolyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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